molecular formula C13H17NO4S B12931425 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid

5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid

Cat. No.: B12931425
M. Wt: 283.35 g/mol
InChI Key: FOXNJSQMHMEWBP-UHFFFAOYSA-N
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Description

5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid is a synthetic organic compound that features a thiophene ring substituted with a carboxylic acid group and a cyclopropyl group bearing a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Thiophene ring formation: The thiophene ring is constructed through a series of reactions, including halogenation and subsequent cyclization.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Similar in structure but with a thiazole ring instead of a thiophene ring.

    5-(tert-Butoxycarbonylamino)thiophene-2-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    2-(tert-Butoxycarbonylamino)cyclopropyl)benzoic acid: Contains a benzoic acid moiety instead of a thiophene ring.

Uniqueness

5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid is unique due to the combination of its cyclopropyl group, thiophene ring, and tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

FOXNJSQMHMEWBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O

Origin of Product

United States

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